Cas no 1016875-00-5 (3-Pyrrolidinemethanamine, 1-(4-bromophenyl)-)

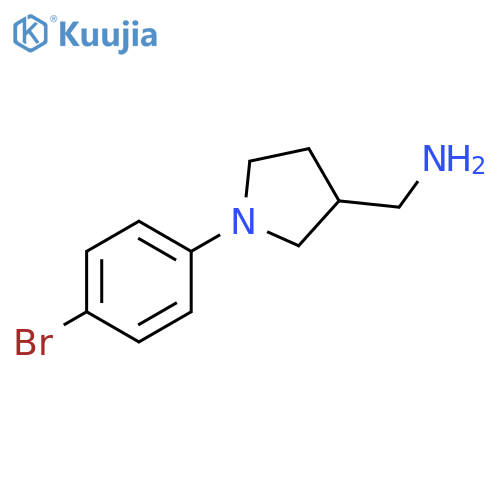

1016875-00-5 structure

商品名:3-Pyrrolidinemethanamine, 1-(4-bromophenyl)-

CAS番号:1016875-00-5

MF:C11H15BrN2

メガワット:255.154201745987

CID:5214662

3-Pyrrolidinemethanamine, 1-(4-bromophenyl)- 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinemethanamine, 1-(4-bromophenyl)-

-

- インチ: 1S/C11H15BrN2/c12-10-1-3-11(4-2-10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2

- ほほえんだ: N1(C2=CC=C(Br)C=C2)CCC(CN)C1

3-Pyrrolidinemethanamine, 1-(4-bromophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-51020-0.05g |

[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |

1016875-00-5 | 0.05g |

$419.0 | 2023-02-10 | ||

| Enamine | EN300-51020-5.0g |

[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |

1016875-00-5 | 5.0g |

$1448.0 | 2023-02-10 | ||

| Enamine | EN300-51020-2.5g |

[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |

1016875-00-5 | 2.5g |

$978.0 | 2023-02-10 | ||

| Enamine | EN300-51020-0.1g |

[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |

1016875-00-5 | 0.1g |

$439.0 | 2023-02-10 | ||

| Enamine | EN300-51020-10.0g |

[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |

1016875-00-5 | 10.0g |

$2146.0 | 2023-02-10 | ||

| Enamine | EN300-51020-0.25g |

[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |

1016875-00-5 | 0.25g |

$459.0 | 2023-02-10 | ||

| Enamine | EN300-51020-0.5g |

[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |

1016875-00-5 | 0.5g |

$479.0 | 2023-02-10 | ||

| Enamine | EN300-51020-1.0g |

[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine |

1016875-00-5 | 1.0g |

$499.0 | 2023-02-10 |

3-Pyrrolidinemethanamine, 1-(4-bromophenyl)- 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1016875-00-5 (3-Pyrrolidinemethanamine, 1-(4-bromophenyl)-) 関連製品

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬